molecular formula C8H12N2O4S2 B14512294 3,6-Di(ethanesulfonyl)pyridazine CAS No. 62645-18-5

3,6-Di(ethanesulfonyl)pyridazine

Cat. No.: B14512294
CAS No.: 62645-18-5
M. Wt: 264.3 g/mol
InChI Key: QXEAKHNVLKSXPS-UHFFFAOYSA-N
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Description

3,6-Di(ethanesulfonyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with ethanesulfonyl groups at the 3 and 6 positions. Pyridazine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di(ethanesulfonyl)pyridazine can be achieved through several methods. One common approach involves the reaction of pyridazine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

3,6-Di(ethanesulfonyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted pyridazine compounds .

Scientific Research Applications

3,6-Di(ethanesulfonyl)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Di(ethanesulfonyl)pyridazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with biological macromolecules, leading to inhibition of enzyme activity or receptor binding. The pyridazine ring can also participate in π-π stacking interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. The ethanesulfonyl groups provide a good balance between solubility and reactivity, making it suitable for both biological and industrial applications .

Properties

CAS No.

62645-18-5

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

3,6-bis(ethylsulfonyl)pyridazine

InChI

InChI=1S/C8H12N2O4S2/c1-3-15(11,12)7-5-6-8(10-9-7)16(13,14)4-2/h5-6H,3-4H2,1-2H3

InChI Key

QXEAKHNVLKSXPS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)S(=O)(=O)CC

Origin of Product

United States

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